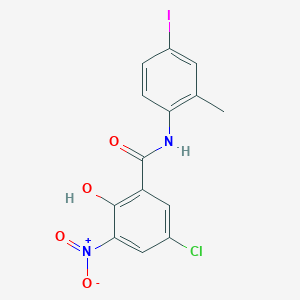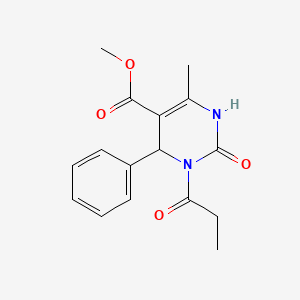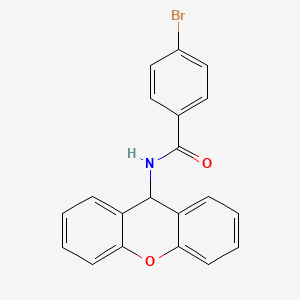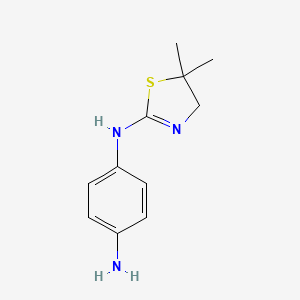
5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide” is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound, with its unique substituents, may exhibit interesting chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Nitration: Introduction of the nitro group (-NO2) to the benzene ring.
Halogenation: Chlorination to introduce the chlorine atom at the 5-position.
Hydroxylation: Introduction of the hydroxyl group (-OH) at the 2-position.
Amidation: Formation of the amide bond with 4-iodo-2-methylphenylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The nitro group can be reduced to an amine group.
Substitution: Halogen atoms (chlorine, iodine) can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2).
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural similarity to other bioactive benzamides.
Industry: As a precursor for the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways would need to be identified through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-chloro-2-hydroxy-N-phenyl-3-nitrobenzamide
- 5-chloro-2-hydroxy-N-(4-bromo-2-methylphenyl)-3-nitrobenzamide
- 5-chloro-2-hydroxy-N-(4-iodophenyl)-3-nitrobenzamide
Uniqueness
The presence of the 4-iodo-2-methylphenyl group distinguishes it from other similar compounds, potentially altering its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C14H10ClIN2O4 |
|---|---|
Molekulargewicht |
432.60 g/mol |
IUPAC-Name |
5-chloro-2-hydroxy-N-(4-iodo-2-methylphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H10ClIN2O4/c1-7-4-9(16)2-3-11(7)17-14(20)10-5-8(15)6-12(13(10)19)18(21)22/h2-6,19H,1H3,(H,17,20) |
InChI-Schlüssel |
RFVCTKCBUHUCBX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)I)NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)-4-[(2E)-4-(dimethylamino)but-2-enamido]benzamide](/img/structure/B12467923.png)
![N~2~-{4,6-bis[(2-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chloro-4-methylphenyl)glycinamide](/img/structure/B12467932.png)
![2-(4-chlorophenyl)-2-oxoethyl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12467942.png)

![1-(4-fluorophenyl)-N-(oxolan-2-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12467951.png)
![2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B12467962.png)

![tert-butyl 3,5-bis[(2-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B12467968.png)
![5-Fluoro-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B12467980.png)

![2-bromo-N-[5-({1-[(4-methylphenyl)amino]-1-oxopropan-2-yl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B12467990.png)

![3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B12467999.png)
![4-Cyclohexylphenyl 4-[(4-chlorophenyl)methoxy]-3-methoxybenzoate](/img/structure/B12468003.png)
